5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide
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Description
5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide is a useful research compound. Its molecular formula is C26H32BrNO3S and its molecular weight is 518.51. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interaction Analysis
Adamantane derivatives, like the one specified, are often analyzed for their crystal structures and non-covalent interactions. Studies on adamantane-1,3,4-thiadiazole hybrids have revealed insights into their molecular configurations and the significance of non-covalent interactions, such as hydrogen bonding and halogen substitutions, in stabilizing these structures. Such analyses are crucial for understanding the physicochemical properties of these compounds and their potential applications in materials science and molecular engineering (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory properties of adamantane and thiazole derivatives have been extensively studied. For instance, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have shown significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. This highlights their potential as leads for developing new antimicrobial agents (Al-Abdullah et al., 2014). Additionally, some compounds exhibit dose-dependent anti-inflammatory effects, offering avenues for novel anti-inflammatory therapies.
Anti-Proliferative Activities
Research into adamantane-1-yl and thiazole derivatives has also uncovered their potential anti-proliferative effects against various human tumor cell lines. These studies suggest that certain adamantane-related compounds could serve as potent agents in cancer therapy, indicating the broader therapeutic relevance of these molecules beyond their antimicrobial applications (Al-Mutairi et al., 2019).
Properties
IUPAC Name |
2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 2-(1-adamantyl)acetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32NO3S.BrH/c1-18-24(31-17-27(18)16-23(28)22-5-3-2-4-6-22)7-8-30-25(29)15-26-12-19-9-20(13-26)11-21(10-19)14-26;/h2-6,17,19-21H,7-16H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRADJUOZTUQC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)CC34CC5CC(C3)CC(C5)C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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